molecular formula C14H19NO2S B6293316 (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone CAS No. 2325522-67-4

(4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone

Cat. No.: B6293316
CAS No.: 2325522-67-4
M. Wt: 265.37 g/mol
InChI Key: AZTNORPGZKNECM-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone is a methanone derivative featuring a 4-methoxy-3,5-dimethylphenyl group attached to a thiomorpholino (tetrahydrothiopyran-4-yl) moiety via a ketone bridge. This compound is structurally characterized by its sulfur-containing thiomorpholino ring, which distinguishes it from morpholino analogs.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10-8-12(9-11(2)13(10)17-3)14(16)15-4-6-18-7-5-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTNORPGZKNECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone typically involves the reaction of 4-methoxy-3,5-dimethylbenzoyl chloride with thiomorpholine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The thiomorpholino group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone with analogs differing in substituents on the aryl group or the amine/heterocyclic moiety.

Aryl Group Variations

2.1.1. (4-Chlorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
  • Structure: Replaces the thiomorpholino group with a 4-chlorophenyl ring.
  • Properties : Exhibits a molecular weight of 274.74 g/mol (C₁₆H₁₅ClO₂) and is associated with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
2.1.2. (2-Methyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-dimethylphenyl)methanone
  • Structure : Features a benzofuran ring and a hydroxylated aryl group.
  • Biological Activity : A potent CYP2C19 inhibitor (IC₅₀ < 1 μM) with binding specificity attributed to the hydroxyl and benzofuran groups. The 4-hydroxy-3,5-dimethylphenyl moiety aligns sterically and electronically with the CYP2C19 active site, while the benzofuran enhances π-π stacking .

Amine/Heterocyclic Moieties

2.2.1. (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone (13b)
  • Structure : Substitutes the 4-methoxy-3,5-dimethylphenyl group with a nitro-substituted aryl ring.
  • Synthesis: Prepared in 89% yield via nucleophilic acyl substitution. NMR data (¹H: δ 8.01 ppm for aromatic protons; ¹³C: δ 168.1 ppm for carbonyl) confirm the thiomorpholino-ketone linkage .
  • Key Difference : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity in subsequent reduction or substitution reactions compared to the methoxy/methyl-substituted target compound.
2.2.2. (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db)
  • Structure: Replaces thiomorpholino with morpholino and incorporates a cyclopropane ring.
  • Properties : Melting point 135.5–135.9°C; synthesized in 66% yield via a cyclopropanation reaction .

Biological Activity

The compound (4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone , also known by its CAS number 2325522-67-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H19N1O2S\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{2}\text{S}

This compound features a methoxy group, a dimethyl-substituted phenyl ring, and a thiomorpholine moiety, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 mg/mL to 0.03 mg/mL for the most sensitive strains, surpassing the efficacy of traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
En. Cloacae0.004
E. coli0.015
B. cereus0.008
S. aureus0.011

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as tubulin polymerization inhibition . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly enhance its antiproliferative effects.

Case Study: Anticancer Efficacy

In a specific case study involving melanoma and prostate cancer cells, derivatives of this compound showed improved activity from micromolar to low nanomolar concentrations compared to earlier compounds in the series . This enhancement underscores the potential of this compound in cancer therapeutics.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity.
  • Cellular Interaction : Reactive intermediates formed during metabolic processes could interact with cellular components, leading to cytotoxic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine Pyrrole and pyridine ringsAntimicrobial
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide Similar core structureAnticancer

This comparative analysis highlights that while there are compounds with similar structural motifs, the specific combination of functional groups in this compound may confer distinct biological activities.

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